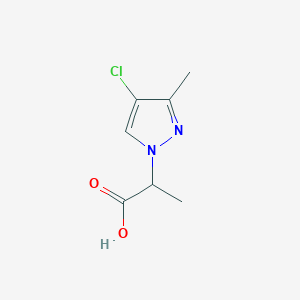

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid

Description

Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound is defined by its heterocyclic pyrazole core, which represents a five-membered aromatic ring containing two nitrogen atoms positioned adjacently within the ring structure. The pyrazole ring system exhibits characteristic aromaticity, with the nitrogen atoms occupying the 1 and 2 positions of the heterocycle, creating a stable π-electron system that influences the overall electronic properties of the molecule. The substitution pattern on the pyrazole ring includes a chlorine atom at the 4-position and a methyl group at the 3-position, which significantly affects the electronic distribution and steric properties of the heterocyclic system.

The propanoic acid chain is attached to the nitrogen atom at the 1-position of the pyrazole ring, creating an N-alkylated derivative that alters the chemical behavior compared to unsubstituted pyrazole compounds. This structural arrangement results in a molecular formula of C₇H₉ClN₂O₂, with the exact molecular mass determined to be 188.03500 atomic mass units through high-resolution mass spectrometry techniques. The stereochemical considerations for this compound involve the potential for conformational flexibility around the carbon-nitrogen bond connecting the pyrazole ring to the propanoic acid chain, which can influence the three-dimensional orientation of the molecule in solution and solid-state environments.

The chlorine substituent at the 4-position of the pyrazole ring introduces significant electronegativity effects that influence the electron density distribution throughout the heterocyclic system. This halogen substitution affects both the nucleophilicity and electrophilicity of adjacent ring positions, thereby modulating the chemical reactivity of the compound. The methyl group at the 3-position provides steric bulk and electron-donating properties that further modify the electronic characteristics of the pyrazole ring system.

Crystallographic Analysis and Solid-State Properties

Crystallographic investigations of pyrazole-containing compounds reveal characteristic structural features that are likely applicable to this compound based on structural analogies with related compounds. The solid-state packing arrangements of similar pyrazole derivatives demonstrate the importance of intermolecular hydrogen bonding interactions, particularly involving the carboxylic acid functional group and the nitrogen atoms of the pyrazole ring system. These hydrogen bonding networks contribute significantly to the stability of the crystalline lattice and influence the physical properties of the solid material.

The planar nature of the pyrazole ring system, as observed in related compounds such as 2-(4-chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one, suggests that this compound likely exhibits similar structural characteristics in its crystalline form. The dihedral angles between different molecular components and the overall molecular conformation are critical factors that determine the solid-state properties and intermolecular interactions.

Intermolecular interactions in the crystalline state likely include hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming dimeric or chain-like arrangements that stabilize the crystal structure. The chlorine substituent may participate in weak halogen bonding interactions with neighboring molecules, contributing additional stabilization to the crystalline lattice. The methyl group substitution influences the steric environment and may affect the packing efficiency and density of the crystalline material.

The crystal density and unit cell parameters for this compound have not been extensively characterized in the available literature, but based on the molecular weight of 188.6 atomic mass units and structural similarities to related pyrazole compounds, the material likely exhibits moderate density characteristics typical of organic crystalline solids. The solid-state stability under various environmental conditions represents an important consideration for storage and handling of this compound in research applications.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides crucial structural confirmation for this compound, with characteristic chemical shifts expected for the various proton and carbon environments within the molecule. The pyrazole ring proton, located at the 5-position, typically exhibits a distinctive chemical shift in the aromatic region of the proton nuclear magnetic resonance spectrum, influenced by the electron-withdrawing effects of the chlorine substituent and the electron-donating properties of the methyl group. The methyl group attached to the pyrazole ring appears as a singlet in the aliphatic region, with its chemical shift influenced by the aromatic character of the adjacent heterocycle.

The propanoic acid chain contributes multiple signals to the nuclear magnetic resonance spectrum, including the methylene protons adjacent to the nitrogen atom and the methylene protons adjacent to the carboxylic acid group. These proton environments exhibit characteristic coupling patterns and chemical shifts that provide definitive structural identification. The carboxylic acid proton appears as a broad singlet in the downfield region, often exchangeable with deuterium oxide, confirming the presence of the acidic functional group.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with distinct signals for the pyrazole ring carbons, the methyl substituent, and the propanoic acid chain carbons. The carbonyl carbon of the carboxylic acid group exhibits a characteristic chemical shift in the carbonyl region, typically around 170-180 parts per million, while the pyrazole ring carbons appear in the aromatic region with chemical shifts influenced by the substitution pattern.

Fourier transform infrared spectroscopy provides functional group identification through characteristic absorption bands. The carboxylic acid group exhibits a broad hydroxyl stretch around 2500-3300 wavenumbers and a carbonyl stretch near 1700 wavenumbers. The pyrazole ring system contributes aromatic carbon-carbon stretching vibrations and carbon-nitrogen stretching modes in the fingerprint region. The chlorine substituent influences the vibrational modes of the pyrazole ring, potentially causing shifts in characteristic absorption frequencies.

Mass spectrometry analysis confirms the molecular weight of 188.6 atomic mass units, with characteristic fragmentation patterns that provide structural information. The molecular ion peak appears at mass-to-charge ratio 188, with isotope patterns reflecting the presence of chlorine-35 and chlorine-37 isotopes. Fragmentation typically involves loss of the carboxylic acid functionality or cleavage of the propanoic acid chain, producing characteristic fragment ions that support structural assignment.

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of this compound reflect the combined influence of the pyrazole heterocycle, the chlorine and methyl substituents, and the carboxylic acid functional group on the molecular interactions and phase behavior. The compound exhibits a polar surface area of 55.12 square angstroms, indicating significant polarity that influences solubility characteristics and intermolecular interactions. This polar surface area value suggests moderate to good solubility in polar protic solvents such as water and alcohols, while potentially limited solubility in nonpolar organic solvents.

The logarithm of the partition coefficient between n-octanol and water (LogP) has been calculated as 1.49050, indicating moderate lipophilicity characteristics. This partition coefficient value suggests that the compound exhibits balanced hydrophilic and lipophilic properties, which influences its behavior in biological systems and extraction processes. The positive LogP value indicates a preference for the organic phase in biphasic systems, but the moderate magnitude suggests significant water solubility remains.

Thermal stability considerations for this compound involve the decomposition pathways that may occur under elevated temperature conditions. The presence of the chlorine substituent and the carboxylic acid functional group creates potential sites for thermal decomposition, with possible formation of hydrogen chloride gas and other decomposition products under high-temperature conditions. The pyrazole ring system generally exhibits good thermal stability due to its aromatic character, but the substitution pattern and functional groups influence the overall thermal behavior.

Phase transition temperatures, including melting point and boiling point, have not been extensively characterized for this specific compound in the available literature. However, based on structural analogies with related pyrazole carboxylic acids, the compound likely exhibits a crystalline solid state at room temperature with a melting point in the range typical of substituted aromatic carboxylic acids. The presence of hydrogen bonding capabilities from the carboxylic acid group likely elevates the melting point compared to similar compounds lacking this functional group.

The vapor pressure characteristics of this compound are expected to be relatively low due to the hydrogen bonding capabilities of the carboxylic acid group and the molecular weight of the compound. This low volatility affects handling procedures and storage requirements, as the compound is unlikely to present significant vapor exposure hazards under normal laboratory conditions. The solid-state stability and storage recommendations include maintaining the material in tightly sealed containers under controlled humidity conditions to prevent degradation and ensure analytical integrity.

Properties

IUPAC Name |

2-(4-chloro-3-methylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-4-6(8)3-10(9-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLNORZCZMFOLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Cl)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588668 | |

| Record name | 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005694-58-5 | |

| Record name | 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-methyl-1H-pyrazole with a suitable propanoic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid is in the field of medicinal chemistry. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Studies in Drug Development

- Anti-inflammatory Agents : Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are critical in the inflammatory process. This suggests potential for developing new anti-inflammatory drugs based on this compound.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects against various pathogens. Preliminary studies suggest that this compound may exhibit similar properties, warranting further investigation into its efficacy as an antimicrobial agent.

Agricultural Science

In agriculture, this compound is being explored for its potential as a herbicide or plant growth regulator.

Herbicidal Properties

Research indicates that pyrazole derivatives can act as herbicides by inhibiting specific enzymes involved in plant growth. This compound's ability to selectively target weeds without harming crops can lead to more sustainable agricultural practices.

Materials Science

The compound's unique chemical structure also positions it as a candidate for applications in materials science, particularly in the development of novel polymers and coatings.

Polymer Development

Studies have shown that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical strength. This could lead to the development of advanced materials suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents/Modifications |

|---|---|---|---|---|

| 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid | C₇H₉ClN₂O₂ | 188.61 | 1005694-58-5 | 4-Cl, 3-Me on pyrazole; propanoic acid |

| 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid | C₇H₉IN₂O₂ | 280.07 | 6715-93-1 | 4-I, 5-Me on pyrazole; propanoic acid |

| 3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid | C₈H₇BrF₃N₂O₂ | 305.06 | 1001518-85-9 | 4-Br, 5-Me, 3-CF₃ on pyrazole; propanoic acid |

| 3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid | C₉H₉ClF₃N₂O₂ | 263.63 | 1001518-95-1 | 4-Cl, 5-cyclopropyl, 3-CF₃ on pyrazole; propanoic acid |

| 2-[[5-[(4-Chloro-3-methylpyrazol-1-yl)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid | C₁₂H₁₆ClN₅O₂S | 329.81 | 1006320-09-7 | Triazole core; pyrazole-CH₂ linker; sulfanyl group |

Key Observations:

Halogen Substituents: The chloro and iodo derivatives (CAS 1005694-58-5 and 6715-93-1) differ in halogen size and electronegativity, impacting solubility and reactivity. Iodine’s larger atomic radius increases molecular weight significantly (188.61 vs. 280.07 g/mol) .

Ring Modifications :

- The cyclopropyl group in CAS 1001518-95-1 adds steric hindrance, which may reduce metabolic degradation compared to methyl substituents .

- The triazole-containing compound (CAS 1006320-09-7) incorporates a sulfur atom and a triazole ring, increasing structural complexity and hydrogen-bonding capacity .

Functional Group Variations: Propanoic acid derivatives like haloxyfop and fluazifop () replace the pyrazole with phenoxy-pyridinyl groups, shifting applications to herbicidal activity .

Comparative Advantages and Limitations

- This compound: Advantages: Simpler synthesis, lower molecular weight, and compatibility with scalable agrochemical production. Limitations: Limited steric bulk compared to cyclopropyl or trifluoromethyl analogs, reducing target specificity.

Triazole-Sulfanyl Derivative (CAS 1006320-09-7) :

- Advantages : Enhanced binding diversity from the triazole and sulfanyl groups.

- Limitations : Higher synthetic complexity and cost .

Biological Activity

2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid, with the molecular formula and CAS number 1005694-58-5, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and data.

- Molecular Weight : 188.61 g/mol

- Molecular Formula : C7H9ClN2O2

- Structure : The compound features a pyrazole ring substituted with chlorine and methyl groups, contributing to its reactivity and biological interactions.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, a study synthesized various pyrazole derivatives, including this compound, which showed promising results in inhibiting pro-inflammatory cytokines like TNF-α and IL-6. The compounds demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM, compared to the standard drug dexamethasone, which showed 76% inhibition at 1 µM .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 85 | 93 |

| Dexamethasone | 76 | 86 |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. For example, it was evaluated against several bacterial strains such as Escherichia coli and Staphylococcus aureus, showing significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for some derivatives tested .

Anticancer Potential

Pyrazole derivatives have also been investigated for their anticancer properties. A study highlighted the ability of certain pyrazoles to inhibit Hsp90, a chaperone protein involved in cancer cell proliferation. The inhibition of Hsp90 resulted in reduced levels of proteins implicated in cancer growth, thus suggesting a potential role for this compound in cancer therapy .

Study on Anti-inflammatory Effects

In a controlled study involving animal models, researchers administered various doses of the compound to assess its anti-inflammatory effects through carrageenan-induced paw edema models. Results indicated that higher doses significantly reduced inflammation compared to controls .

Antimicrobial Efficacy

Another study focused on the antimicrobial activity of pyrazole derivatives against fungal pathogens. The compound demonstrated effective antifungal properties against strains like Candida albicans and Aspergillus niger, suggesting its potential application in treating fungal infections .

Q & A

Q. How is crystal twinning managed in high-throughput crystallography pipelines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.